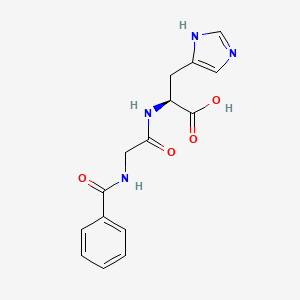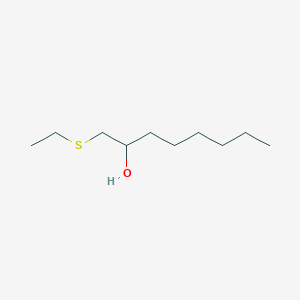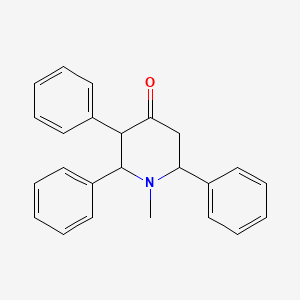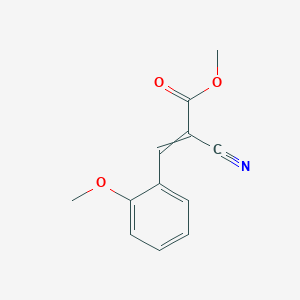
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester is a complex organotin compound It is known for its unique structure, which includes a stannylene (tin) center bonded to sulfur and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester typically involves the reaction of 1,2-benzenedicarboxylic acid with dimethyltin dichloride and a thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The tin center can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Organotin compounds like this one can undergo substitution reactions in the presence of nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New organotin compounds with different ligands.
科学的研究の応用
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of tin, which can exhibit biocidal properties.
Medicine: Explored for its potential use in drug delivery systems, where the compound’s unique structure can facilitate the transport of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and plastics, where its properties can enhance durability and performance.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester involves its interaction with molecular targets through its tin center and sulfur atoms. The tin center can coordinate with various substrates, facilitating catalytic reactions. The sulfur atoms can form strong bonds with metals, making the compound useful in applications requiring metal-sulfur interactions. Additionally, the ester groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Dibutyl phthalate: Another phthalate ester with similar applications.
Diisooctyl phthalate: Used in the production of flexible plastics.
Uniqueness
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester is unique due to the presence of the stannylene (tin) center, which imparts distinct catalytic properties not found in typical phthalate esters. The combination of tin and sulfur in its structure allows for specialized applications in catalysis and materials science, setting it apart from other similar compounds.
特性
CAS番号 |
67907-15-7 |
|---|---|
分子式 |
C38H56O8S2Sn |
分子量 |
823.7 g/mol |
IUPAC名 |
2-O-[2-[dimethyl-[2-[2-(6-methylheptoxycarbonyl)benzoyl]oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/2C18H26O4S.2CH3.Sn/c2*1-14(2)8-4-3-7-11-21-17(19)15-9-5-6-10-16(15)18(20)22-12-13-23;;;/h2*5-6,9-10,14,23H,3-4,7-8,11-13H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChIキー |
YMPUMNKAEHYGQG-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCS[Sn](C)(C)SCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)






![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)



![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
